molecular formula C13H9ClFIO B6286371 2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene CAS No. 2643367-96-6

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene

Cat. No. B6286371
CAS RN: 2643367-96-6
M. Wt: 362.56 g/mol
InChI Key: HOBKXOIOORUVIO-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Mechanism of Action

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has a wide range of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. In addition, it has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Furthermore, it has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the metabolism of prostaglandins.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. It has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain. In addition, it has been found to have an inhibitory effect on the enzyme lipoxygenase, which is involved in the metabolism of fatty acids. Furthermore, it has been found to have an inhibitory effect on the enzyme cyclooxygenase, which is involved in the metabolism of prostaglandins. Moreover, it has been found to have an inhibitory effect on the enzyme xanthine oxidase, which is involved in the metabolism of purines.

Advantages and Limitations for Lab Experiments

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has several advantages for use in laboratory experiments. It is a versatile intermediate that can be used to synthesize a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has a wide range of biochemical and physiological effects, making it a useful tool for scientific research. However, it also has some limitations for use in laboratory experiments. It is a highly reactive compound, and its reactivity can lead to the formation of undesired by-products. Furthermore, it is a highly toxic compound, and its use in laboratory experiments should be done with caution.

Future Directions

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene has a wide range of potential applications in scientific research. The compound has been found to have an inhibitory effect on several enzymes, making it a promising tool for the development of new therapeutic agents. In addition, it can be used in the synthesis of novel fluorinated compounds and for the preparation of fluorinated polymers. Furthermore, it can be used as a catalyst in organic reactions and as a building block for the synthesis of other compounds. Finally, it can be used to study the mechanism of action of various compounds and to develop new strategies for drug design.

Synthesis Methods

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is typically synthesized through a two-step process. The first step involves the reaction of 2-bromobenzyl alcohol with chloro-1-fluoro-3-iodobenzene in the presence of a base. This reaction produces 2-(2-bromobenzyloxy)-5-chloro-1-fluoro-3-iodobenzene. The second step involves the reduction of the 2-bromobenzyloxy group to the corresponding benzyloxy group using a reductant such as sodium borohydride. This two-step process results in the formation of this compound.

Scientific Research Applications

2-(Benzyloxy)-5-chloro-1-fluoro-3-iodobenzene is widely used in scientific research due to its versatile properties. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, agrochemicals, and dyes. In addition, it has been used for the synthesis of novel fluorinated compounds and for the preparation of fluorinated polymers. Moreover, it has been used as a catalyst in organic reactions, as a starting material for the synthesis of heterocyclic compounds, and as a building block for the synthesis of other compounds.

Safety and Hazards

This includes information on the compound’s toxicity, flammability, reactivity, and environmental impact. It also includes precautions for handling, storage, and disposal .

properties

IUPAC Name

5-chloro-1-fluoro-3-iodo-2-phenylmethoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClFIO/c14-10-6-11(15)13(12(16)7-10)17-8-9-4-2-1-3-5-9/h1-7H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOBKXOIOORUVIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2I)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClFIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.56 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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